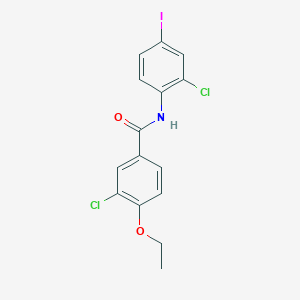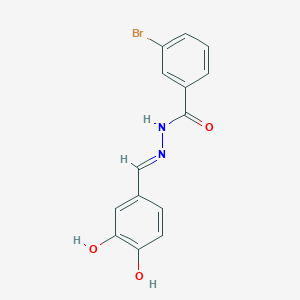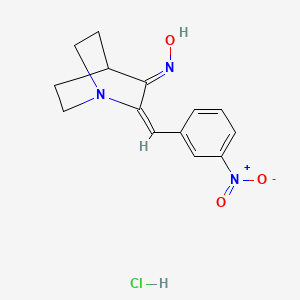
3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential biological activity. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
作用機序
The mechanism of action of 3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial growth. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in detail. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. The compound has been found to exhibit potent antibacterial activity, and it has been shown to disrupt the bacterial cell wall and membrane.
実験室実験の利点と制限
3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify. It exhibits potent biological activity, making it a useful tool for studying inflammation, cancer, and bacterial infections. However, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. The compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide. One direction is to explore the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, with the goal of identifying new targets for drug development. Additionally, future research could focus on developing new methods for synthesizing and purifying the compound, as well as improving its solubility and stability.
合成法
3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-chloro-4-ethoxybenzoic acid and 2-chloro-4-iodoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound in good yield and purity.
科学的研究の応用
3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide has been extensively studied for its potential biological activity. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested against various cancer cell lines, and it has been found to inhibit the growth of cancer cells. The anti-inflammatory activity of the compound has been demonstrated in animal models of inflammation. The anti-bacterial activity of the compound has been tested against various bacterial strains, and it has been found to exhibit potent activity against gram-positive bacteria.
特性
IUPAC Name |
3-chloro-N-(2-chloro-4-iodophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO2/c1-2-21-14-6-3-9(7-12(14)17)15(20)19-13-5-4-10(18)8-11(13)16/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQWFUWLMOSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6100602.png)

![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6100612.png)
![methyl 2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B6100619.png)
![N'-{2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B6100622.png)
![N-(2-chloro-3-pyridinyl)-1-(1-{[(2-chloro-3-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6100640.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6100648.png)
![4-benzyl-1-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6100661.png)
![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
![2-methyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6100667.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B6100674.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-propyl-1-piperidinecarboxamide](/img/structure/B6100682.png)